4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that features a boronate ester and a pyrrolopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine typically involves multiple steps:
Formation of the Pyrrolopyridine Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Boronate Ester Group: This step often involves the use of boronic acid or boronate ester reagents under conditions that facilitate the formation of the boronate ester linkage.
Attachment of the Trimethylsilyl Group: This is usually done through silylation reactions using trimethylsilyl chloride or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction control to maintain consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the boronate ester group.
Reduction: Reduction reactions could target the pyrrolopyridine core or the boronate ester group.
Substitution: Various substitution reactions can occur, especially at the pyrrolopyridine core or the trimethylsilyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a boronic acid derivative, while substitution could introduce various functional groups into the pyrrolopyridine core.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Biology
Bioconjugation: The boronate ester group can be used for bioconjugation with biomolecules.
Medicine
Drug Development:
Industry
Material Science: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine exerts its effects would depend on its specific application. For example, in catalysis, it may act as a ligand that stabilizes transition states. In bioconjugation, the boronate ester group can form reversible covalent bonds with diols.
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine: Lacks the trimethylsilyl group.
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine: Lacks the boronate ester group.
Uniqueness
The presence of both the boronate ester and the trimethylsilyl group in 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine makes it unique, offering a combination of reactivity and stability that can be leveraged in various applications.
Properties
Molecular Formula |
C19H31BN2O3Si |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
trimethyl-[2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridin-1-yl]methoxy]ethyl]silane |
InChI |
InChI=1S/C19H31BN2O3Si/c1-18(2)19(3,4)25-20(24-18)16-8-10-21-17-15(16)9-11-22(17)14-23-12-13-26(5,6)7/h8-11H,12-14H2,1-7H3 |
InChI Key |
RNLIODDBLUSIAS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CN(C3=NC=C2)COCC[Si](C)(C)C |
Origin of Product |
United States |
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